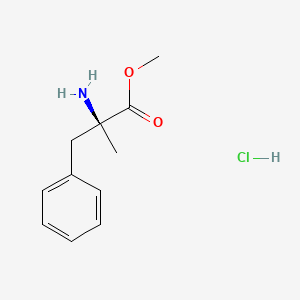

(S)-2-Benzyl-ala-ome-hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

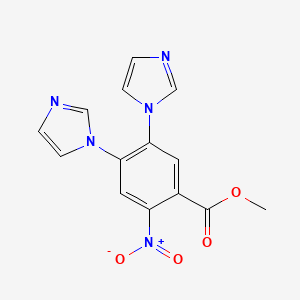

(S)-2-Benzyl-ala-ome-hcl, also known as 2-benzyl-alanine-omega-hydroxychloride, is an amino acid derivative with a wide range of applications in the fields of biochemistry and physiology. It is a chiral compound with a molecular weight of 263.7 g/mol and is composed of two chiral centers. It is a white crystalline solid with a melting point of 93-96 °C.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One application of compounds related to (S)-2-Benzyl-ala-ome-hcl in scientific research is in the synthesis and structural analysis of complex molecules. For instance, large crystals of the methyl ester of an N-a-benzyloxycarbonyl protected Ala-Phe dipeptide were obtained and analyzed, highlighting the importance of hydrogen bonding patterns in crystal formation. This work provides insights into molecular interactions and the structural basis of compound stability (Alfonso et al., 2011).

Corrosion Inhibition

Research has also explored the use of related compounds as corrosion inhibitors. For example, certain derivatives have shown effectiveness in protecting mild steel from corrosion in acidic solutions. The study reveals that these compounds can offer a green and environmentally friendly solution for corrosion protection, contributing to materials science and engineering (Chafiq et al., 2020).

Catalytic Applications

Further, related compounds have been investigated for their catalytic properties, such as in the oxidation of benzyl alcohol. This research demonstrates the potential of these compounds in catalyzing reactions that are significant for industrial processes, including the selective oxidation of organic substrates (Makwana et al., 2002).

Anticancer Activity

Moreover, studies have synthesized and evaluated the biological activity of novel derivatives as potential anticancer agents. This work contributes to the development of new therapeutic agents, offering insights into the structure-activity relationships necessary for anticancer activity (Harry et al., 2017).

Peptide Synthesis

Additionally, compounds related to (S)-2-Benzyl-ala-ome-hcl have been utilized in the synthesis of peptides. This research is pivotal for the development of new drugs and biomaterials, showcasing the versatility of these compounds in facilitating peptide bond formation and enhancing the efficiency of synthetic processes (Arima et al., 2010).

properties

IUPAC Name |

methyl (2S)-2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGLGCVKCLWPY-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)